![molecular formula C13H21N3O B2658910 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2415586-26-2](/img/structure/B2658910.png)
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-63533054 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is not fully understood. However, it is believed that this compound acts as an antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning, memory, and inflammation. By blocking this receptor, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is its potential therapeutic effects in various diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the low yield of the compound obtained through the synthesis methods.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine. One direction is to further investigate its mechanism of action and its potential therapeutic effects in various diseases. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future studies.
In conclusion, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases.
Synthesemethoden
The synthesis of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been achieved using various methods. One of the methods involves the reaction of 4-bromomethylpyrimidine with 1-isopropylpiperidine in the presence of a base. Another method involves the reaction of 4-chloromethylpyrimidine with 1-isopropyl-4-piperidinol in the presence of a base. The yield of the compound obtained through these methods is around 50-70%.
Wissenschaftliche Forschungsanwendungen
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential applications in various fields such as neuroscience, oncology, and inflammation. In neuroscience, this compound has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In oncology, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential use in the treatment of cancer. Inflammation is another area where this compound has been studied for its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11(2)16-8-4-12(5-9-16)10-17-13-14-6-3-7-15-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIPFVXCLIANAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Propan-2-yl)piperidin-4-yl]methoxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2658828.png)
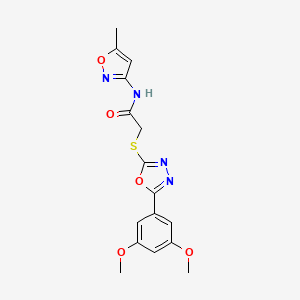
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658834.png)
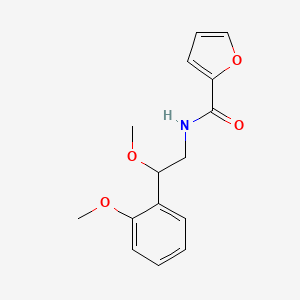
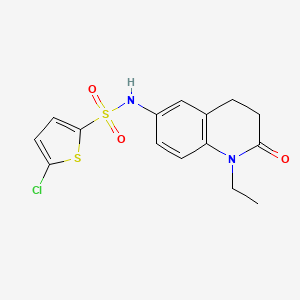

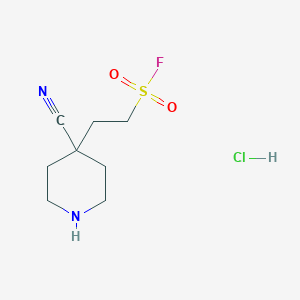
![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
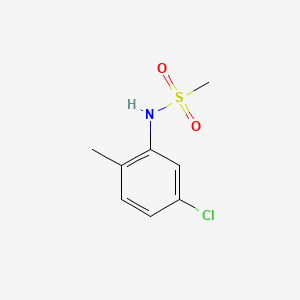
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
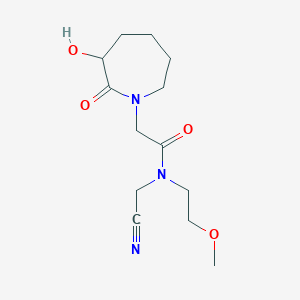
![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)